Cas no 35415-14-6 (Butanedioic acid, 1,2-ethanediyl ester)

Butanedioic acid, 1,2-ethanediyl ester 化学的及び物理的性質
名前と識別子
-
- Butanedioic acid, 1,2-ethanediyl ester
- 4-[2-(3-carboxypropanoyloxy)ethoxy]-4-oxobutanoic acid
- 4,4'-(Ethane-1,2-diylbis(oxy))bis(4-oxobutanoic acid)
- Ethylene Glycol bis(succinic acid)
- BP-24400
- E86011
- 4,4''-(Ethane-1,2-diylbis(oxy))bis(4-oxobutanoicacid)
- 4-(2-(3-carboxypropanoyloxy)ethoxy)-4-oxobutanoic acid
- 4,4'-[Ethane-1,2-diylbis(oxy)]bis(4-oxobutanoic acid)
- CS-0254661
- 4-{2-[(3-CARBOXYPROPANOYL)OXY]ETHOXY}-4-OXOBUTANOIC ACID
- 37684-51-8
- starbld0005566
- SCHEMBL409092
- DTXSID80490622
- 35415-14-6
-
- MDL: MFCD00045949
- インチ: InChI=1S/C10H14O8/c11-7(12)1-3-9(15)17-5-6-18-10(16)4-2-8(13)14/h1-6H2,(H,11,12)(H,13,14)
- InChIKey: ZWKCNPROCBGDDD-UHFFFAOYSA-N
- ほほえんだ: C(CC(=O)OCCOC(=O)CCC(=O)O)C(=O)O
計算された属性
- せいみつぶんしりょう: 144.04224
- どういたいしつりょう: 262.06886740g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 8
- 重原子数: 18
- 回転可能化学結合数: 11
- 複雑さ: 290
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 127Ų
- 疎水性パラメータ計算基準値(XlogP): -1.1
じっけんとくせい
- PSA: 52.6
Butanedioic acid, 1,2-ethanediyl ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A1445841-1g |
4,4'-(Ethane-1,2-diylbis(oxy))bis(4-oxobutanoic acid) |
35415-14-6 | 98% | 1g |
$17.0 | 2025-02-21 | |
1PlusChem | 1P01FGBZ-250mg |
4,4'-(ethane-1,2-diylbis(oxy))bis(4-oxobutanoic acid) |
35415-14-6 | tech grade | 250mg |
$74.00 | 2024-05-04 | |
1PlusChem | 1P01FGBZ-500mg |
4,4'-(ethane-1,2-diylbis(oxy))bis(4-oxobutanoic acid) |
35415-14-6 | tech grade | 500mg |
$96.00 | 2024-05-04 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1325331-1g |
4,4'-(Ethane-1,2-diylbis(oxy))bis(4-oxobutanoic acid) |
35415-14-6 | 98% | 1g |
¥75.00 | 2024-05-17 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1325331-25g |
4,4'-(Ethane-1,2-diylbis(oxy))bis(4-oxobutanoic acid) |
35415-14-6 | 98% | 25g |
¥1264.00 | 2024-05-17 | |
eNovation Chemicals LLC | D487808-1g |
4,4'-(ethane-1,2-diylbis(oxy))bis(4-oxobutanoic acid) |
35415-14-6 | 95% | 1g |
$710 | 2025-02-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1325331-5g |
4,4'-(Ethane-1,2-diylbis(oxy))bis(4-oxobutanoic acid) |
35415-14-6 | 98% | 5g |
¥302.00 | 2024-05-17 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1325331-100g |
4,4'-(Ethane-1,2-diylbis(oxy))bis(4-oxobutanoic acid) |
35415-14-6 | 98% | 100g |
¥4320.00 | 2024-05-17 | |
Ambeed | A1445841-5g |
4,4'-(Ethane-1,2-diylbis(oxy))bis(4-oxobutanoic acid) |
35415-14-6 | 98% | 5g |
$52.0 | 2025-02-21 | |
eNovation Chemicals LLC | D487808-1g |
4,4'-(ethane-1,2-diylbis(oxy))bis(4-oxobutanoic acid) |
35415-14-6 | 95% | 1g |
$710 | 2024-08-03 |
Butanedioic acid, 1,2-ethanediyl ester 関連文献
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Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
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Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
-
Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
-
Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
Butanedioic acid, 1,2-ethanediyl esterに関する追加情報
Butanedioic acid, 1,2-ethanediyl ester (CAS No. 35415-14-6): A Comprehensive Overview
Butanedioic acid, 1,2-ethanediyl ester, with the chemical identifier CAS No. 35415-14-6, is a compound of significant interest in the field of chemical and pharmaceutical research. This ester, derived from maleic acid and ethanol, has garnered attention due to its versatile applications in synthetic chemistry, material science, and as a potential intermediate in drug development. The compound's unique structural properties make it a valuable candidate for various industrial and scientific applications, particularly in the synthesis of polymers and specialty chemicals.
The molecular structure of Butanedioic acid, 1,2-ethanediyl ester consists of a diester linkage between two carboxylic acid groups of maleic acid and two hydroxyl groups of ethanol. This configuration imparts distinct reactivity and functionality to the molecule, enabling its use in a wide range of chemical transformations. The presence of both ester and carboxylic acid functionalities allows for further derivatization, making it a versatile building block in organic synthesis.
In recent years, the study of diesters derived from maleic acid has seen considerable advancements due to their potential applications in pharmaceuticals and materials science. Butanedioic acid, 1,2-ethanediyl ester has been explored as a precursor in the synthesis of biodegradable polymers, which are increasingly important in sustainable manufacturing practices. The compound's ability to undergo polymerization reactions under controlled conditions makes it suitable for developing eco-friendly materials with enhanced mechanical properties.
Moreover, the pharmaceutical industry has shown interest in Butanedioic acid, 1,2-ethanediyl ester as a synthetic intermediate for active pharmaceutical ingredients (APIs). Its structural motif is reminiscent of several known pharmacophores, suggesting potential therapeutic applications. Researchers have investigated its role in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents where diester functionalities are beneficial. Preliminary studies indicate that derivatives of this compound may exhibit promising biological activity.
The chemical reactivity of Butanedioic acid, 1,2-ethanediyl ester allows for various modifications that can tailor its properties for specific applications. For instance, hydrolysis of the ester groups can yield maleic acid derivatives, which are crucial in dye synthesis and as catalysts in industrial processes. Additionally, the compound can undergo alkylation or acylation reactions to introduce new functional groups, expanding its utility in fine chemical synthesis.
Recent advancements in green chemistry have highlighted the importance of optimizing synthetic routes to minimize environmental impact. Butanedioic acid, 1,2-ethanediyl ester has been studied under mild reaction conditions using catalytic methods to enhance efficiency and reduce waste. Such innovations align with global efforts to develop sustainable chemical processes that are both economically viable and environmentally responsible.
The material science sector has also explored Butanedioic acid, 1,2-ethanediyl ester for its potential in creating novel coatings and adhesives. Its ability to form cross-linked networks through polymerization makes it an excellent candidate for high-performance materials used in automotive and aerospace industries. These materials often require stringent performance criteria, and compounds like this one offer the necessary versatility to meet such demands.
In conclusion,Butanedioic acid, 1,2-ethanediyl ester (CAS No. 35415-14-6) represents a multifaceted compound with broad applicability across multiple scientific disciplines. Its role as a synthetic intermediate in pharmaceuticals and polymers underscores its importance in modern chemistry. As research continues to uncover new methodologies and applications for this compound, its significance is expected to grow further.
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